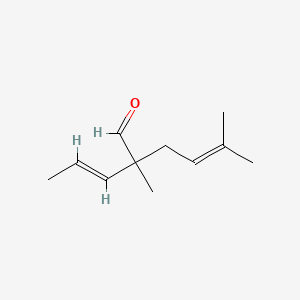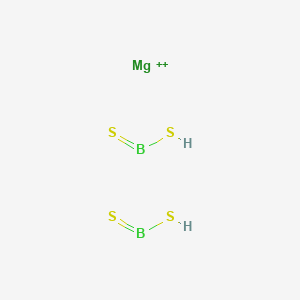
Magnesium di(thioborate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium di(thioborate) is a heterocyclic organic compound with the molecular formula B2Mg3O4S2This compound is characterized by its high molecular weight of 222.6646 g/mol and its structure, which includes magnesium, boron, oxygen, and sulfur atoms .
准备方法
Synthetic Routes and Reaction Conditions
Magnesium di(thioborate) can be synthesized through several methods. One common approach involves the reaction of magnesium chloride hexahydrate (MgCl2•6H2O) with borax (Na2B4O7•10H2O) under high-temperature conditions. The reaction typically requires a calcination temperature of around 800°C and a calcination time of approximately 6 hours. The amount-of-substance ratio of boron to magnesium is maintained at 2:1, and a flux dosage of 4:1 is used .
Industrial Production Methods
Industrial production of magnesium di(thioborate) often employs high-temperature molten-salt methods. These methods are preferred due to their simplicity, low cost, and suitability for large-scale production. The high-temperature molten-salt methods can be divided into high temperature-flux-dry and high temperature-flux-wet methods. The latter is more effective in producing high-quality magnesium di(thioborate) with desirable properties .
化学反应分析
Types of Reactions
Magnesium di(thioborate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Magnesium di(thioborate) can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenating agents such as chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield borate and sulfate compounds, while reduction reactions can produce borohydride and magnesium compounds .
科学研究应用
Magnesium di(thioborate) has a wide range of scientific research applications, including but not limited to:
作用机制
The mechanism by which magnesium di(thioborate) exerts its effects involves its interaction with molecular targets and pathways. Magnesium ions play a crucial role in various enzymatic reactions and cellular processes. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed effects in different applications. For example, in medical applications, magnesium di(thioborate) may interact with cellular receptors and signaling pathways to exert its therapeutic effects .
相似化合物的比较
Similar Compounds
Magnesium borate (MgB4O7): Known for its thermoluminescence and mechanical properties.
Magnesium oxide (MgO): Commonly used as a refractory material and in the production of magnesium metal.
Magnesium sulfate (MgSO4): Widely used in medicine as an electrolyte replenisher and in agriculture as a fertilizer.
Uniqueness of Magnesium di(thioborate)
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .
属性
CAS 编号 |
76092-59-6 |
|---|---|
分子式 |
B2H2MgS4+2 |
分子量 |
176.2 g/mol |
IUPAC 名称 |
magnesium;sulfanylideneborinothioic acid |
InChI |
InChI=1S/2BHS2.Mg/c2*2-1-3;/h2*2H;/q;;+2 |
InChI 键 |
DBXPQYGCRHBDBP-UHFFFAOYSA-N |
规范 SMILES |
B(=S)S.B(=S)S.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

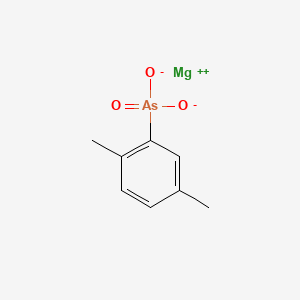
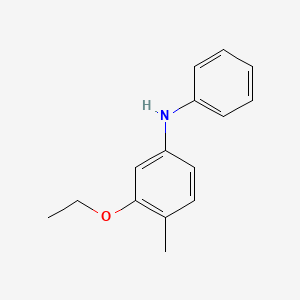
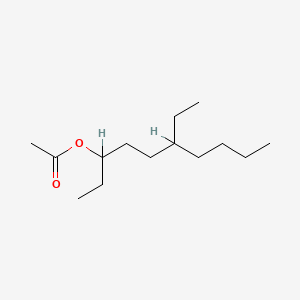
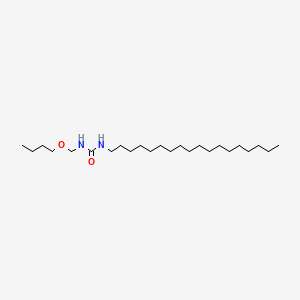
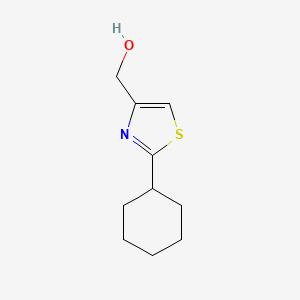

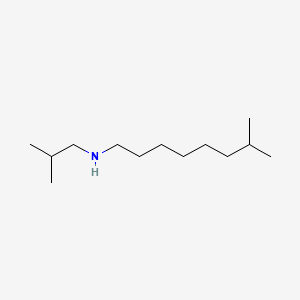
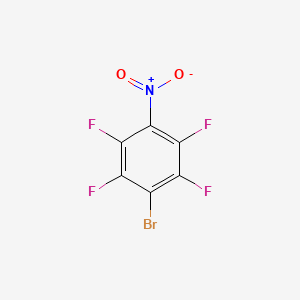

![1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12642398.png)
